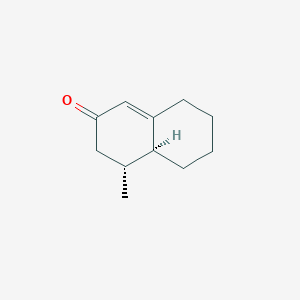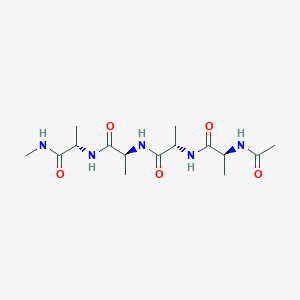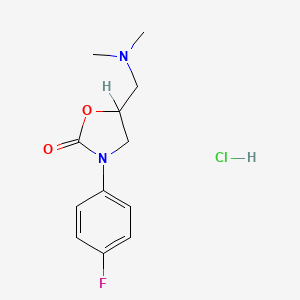
5-((Dimethylamino)methyl)-3-(p-fluorophenyl)-2-oxazolidinone monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((Dimethylamino)methyl)-3-(p-fluorophenyl)-2-oxazolidinone monohydrochloride is a synthetic compound with a complex structure It is characterized by the presence of a dimethylamino group, a fluorophenyl group, and an oxazolidinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Dimethylamino)methyl)-3-(p-fluorophenyl)-2-oxazolidinone monohydrochloride typically involves multiple steps. One common method includes the reaction of p-fluorophenyl isocyanate with dimethylamine to form an intermediate, which is then cyclized to produce the oxazolidinone ring. The final step involves the addition of hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and stringent quality control measures to ensure consistency.
化学反応の分析
Types of Reactions
5-((Dimethylamino)methyl)-3-(p-fluorophenyl)-2-oxazolidinone monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazolidinone ring into other functional groups.
Substitution: The dimethylamino and fluorophenyl groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
科学的研究の応用
5-((Dimethylamino)methyl)-3-(p-fluorophenyl)-2-oxazolidinone monohydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-((Dimethylamino)methyl)-3-(p-fluorophenyl)-2-oxazolidinone monohydrochloride involves its interaction with specific molecular targets. The dimethylamino group can interact with enzymes and receptors, while the fluorophenyl group may enhance binding affinity. The oxazolidinone ring is crucial for the compound’s stability and activity.
類似化合物との比較
Similar Compounds
4-Fluorophenylhydrazine: Shares the fluorophenyl group but differs in other structural aspects.
Piperazine derivatives: Contain similar nitrogen heterocycles but have different functional groups.
Uniqueness
5-((Dimethylamino)methyl)-3-(p-fluorophenyl)-2-oxazolidinone monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various scientific fields, making it a valuable compound for research and development.
特性
CAS番号 |
27125-15-1 |
|---|---|
分子式 |
C12H16ClFN2O2 |
分子量 |
274.72 g/mol |
IUPAC名 |
5-[(dimethylamino)methyl]-3-(4-fluorophenyl)-1,3-oxazolidin-2-one;hydrochloride |
InChI |
InChI=1S/C12H15FN2O2.ClH/c1-14(2)7-11-8-15(12(16)17-11)10-5-3-9(13)4-6-10;/h3-6,11H,7-8H2,1-2H3;1H |
InChIキー |
BXCSPLNSNVRKBE-UHFFFAOYSA-N |
正規SMILES |
CN(C)CC1CN(C(=O)O1)C2=CC=C(C=C2)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


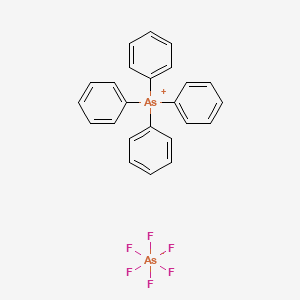
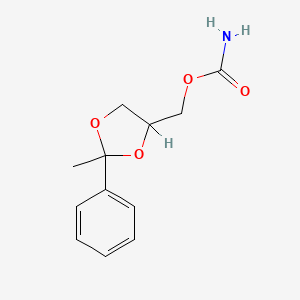

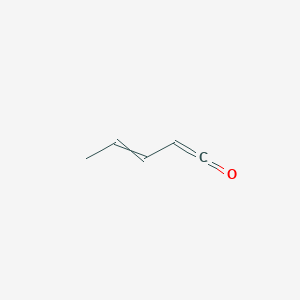
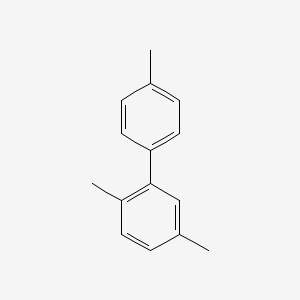
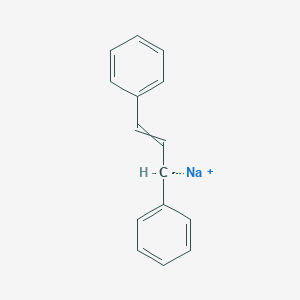
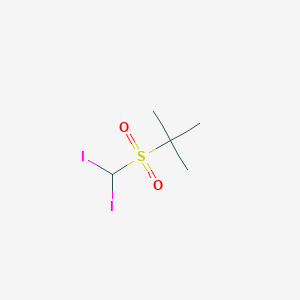
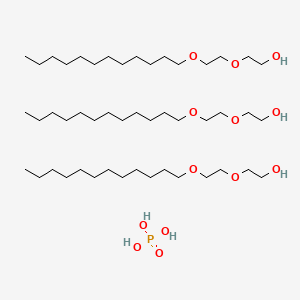
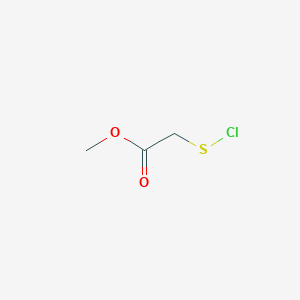
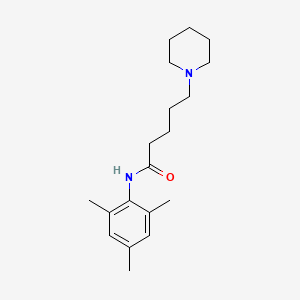
![Isodecane, [methylidynetris(oxy)]tris-](/img/structure/B14682187.png)
